1-(2-Amino-4-chloro-5-iodophenyl)ethanone
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Overview
Description
1-(2-Amino-4-chloro-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H7ClINO It is a halogenated aromatic ketone, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone is reacted with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . The reaction is typically carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product in good yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-amino-5-iodobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with ethyl acetate and magnesium chloride under controlled conditions . This method offers high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chloro-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating amino and electron-withdrawing chloro and iodo groups makes the compound reactive towards electrophiles.
Nucleophilic Aromatic Substitution (NAS): The chloro and iodo substituents can be replaced by nucleophiles under suitable conditions.
Cross-Coupling Reactions: The iodo group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., HNO3/H2SO4) and halogenating agents (e.g., Br2/FeBr3).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly employed.
Major Products Formed
EAS: Products include nitro, bromo, or other substituted derivatives of the original compound.
NAS: Products include substituted phenyl ethanones with various nucleophiles.
Cross-Coupling: Products include biaryl compounds and other complex structures.
Scientific Research Applications
1-(2-Amino-4-chloro-5-iodophenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Cross-Coupling Reactions: The iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-iodophenyl)ethanone: Lacks the chloro substituent, making it less reactive in certain reactions.
1-(2-Amino-4-chlorophenyl)ethanone: Lacks the iodo substituent, affecting its reactivity in cross-coupling reactions.
1-(2-Amino-4-chloro-5-fluorophenyl)ethanone: Fluorine substitution alters the electronic properties and reactivity.
Uniqueness
1-(2-Amino-4-chloro-5-iodophenyl)ethanone is unique due to the combination of amino, chloro, and iodo substituents, which confer distinct reactivity and versatility in various chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7ClINO |
---|---|
Molecular Weight |
295.50 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7ClINO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
WNXRSBFIJUGBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)I |
Origin of Product |
United States |
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